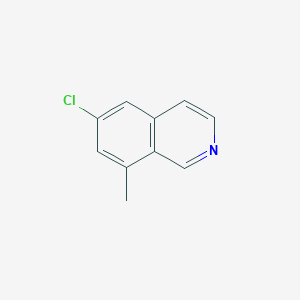
6-Chloro-8-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methylisoquinoline is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloro-8-methylisoquinoline is1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 . This code represents the molecular structure of the compound. For a detailed molecular structure analysis, you may want to use a tool like ChemSpider or consult a chemist. Physical And Chemical Properties Analysis
6-Chloro-8-methylisoquinoline is a powder at room temperature . For more detailed physical and chemical properties, you may want to refer to its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, sharing a structural framework with 6-Chloro-8-methylisoquinoline, are known as "privileged scaffolds" in drug discovery. These compounds have been extensively studied for their therapeutic potential across a variety of diseases, including cancer and neurological disorders. The FDA's approval of trabectedin, a compound derived from this class, for treating soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery. Such derivatives have also shown promise in targeting infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Hydroxyquinolines: Medicinal Chemistry Insights
Hydroxyquinolines, closely related to isoquinolines, have garnered attention for their significant biological activities. These compounds exhibit a broad spectrum of pharmacological actions, including antiproliferative, antimicrobial, and neuroprotective effects. Their ability to chelate metals contributes to their potential as therapeutic agents in diseases like cancer and neurodegenerative disorders. The versatility of hydroxyquinoline derivatives underscores the importance of exploring similar compounds for novel drug development (Gupta, Luxami, & Paul, 2021).
Anti-inflammatory and Anticancer Potential
Isoquinoline derivatives, including 6-Chloro-8-methylisoquinoline, are explored for their anti-inflammatory and anticancer properties. The leaves of Annona muricata, which contain isoquinoline alkaloids, have been studied for their use in treating diseases related to inflammation and cancer. These natural products offer a promising avenue for the development of new therapeutic agents with potential anti-inflammatory and anticancer activities. The exploration of these compounds could lead to discoveries that impact the treatment of various diseases (Wahab, Jantan, Haque, & Arshad, 2018).
Safety and Hazards
According to the safety information available, 6-Chloro-8-methylisoquinoline has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . For more detailed safety and hazard information, please refer to its MSDS .
Propriétés
IUPAC Name |
6-chloro-8-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTCTTATZILNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methylisoquinoline | |
CAS RN |
196875-78-2 |
Source


|
| Record name | 8-methyl-6-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

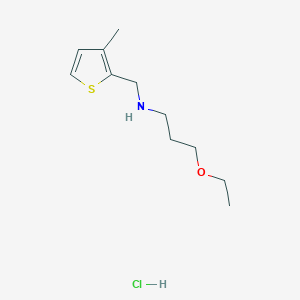
![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)
![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)
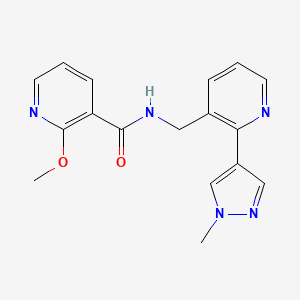
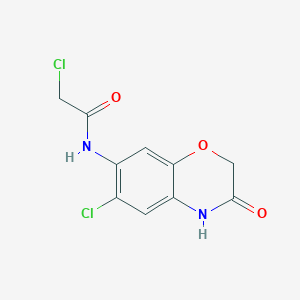
![N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2574920.png)
![N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2574921.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)
![2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2574925.png)
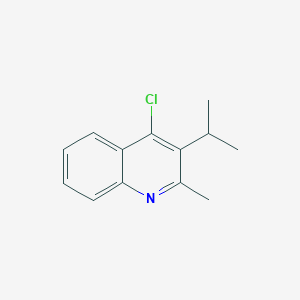
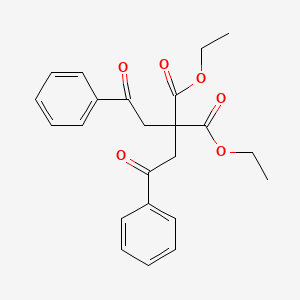
![1-[(4-Isothiocyanatophenyl)sulfonyl]indoline](/img/structure/B2574930.png)